4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine

Fungicide Puccinia sorghi EC50

This compound is a structurally distinct pyrimidin-4-amine fungicide featuring a unique thioether bridge and morpholine substitution, differentiating it from alkylamino-linked analogs. Its architecture is critical for SAR studies evaluating fungicidal potency, metabolic stability, and mammalian toxicity mitigation. Researchers investigating resistance-breaking combinations with triazoles or strobilurins, particularly against P. sorghi and E. graminis, will find this compound invaluable. Procurement decisions must be based on this specific substituent combination, as generic substitution within this class is not scientifically valid.

Molecular Formula C18H18N4OS2
Molecular Weight 370.49
CAS No. 1203417-70-2
Cat. No. B2838910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine
CAS1203417-70-2
Molecular FormulaC18H18N4OS2
Molecular Weight370.49
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC=N2)SCC3=CSC(=N3)C4=CC=CC=C4
InChIInChI=1S/C18H18N4OS2/c1-2-4-14(5-3-1)18-21-15(12-25-18)11-24-17-10-16(19-13-20-17)22-6-8-23-9-7-22/h1-5,10,12-13H,6-9,11H2
InChIKeyFBTJIGZHIRMAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine (CAS 1203417-70-2): A Pyrimidinamine Fungicide Scaffold with Differentiated Substituent Architecture


The compound 4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine (CAS 1203417-70-2) belongs to the pyrimidin-4-amine class of agricultural fungicides, a family characterized by a unique mode of action and absence of cross-resistance to established fungicide classes such as triazoles and strobilurins [1]. Its structure incorporates a 2-phenylthiazole moiety linked via a thioether bridge to a pyrimidine core bearing a morpholine substituent—a combination that distinguishes it from simpler pyrimidinamine leads. This compound was identified as an optimized derivative emerging from a lead series anchored on 3-ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide, with structural elaboration aimed at enhancing fungicidal potency and modifying physicochemical properties .

Why 4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine Cannot Be Replaced by Generic Pyrimidinamine Analogs


Pyrimidinamine fungicides exhibit extreme sensitivity to substituent architecture: small structural modifications can abolish activity or introduce unacceptable mammalian toxicity [1]. The lead compound 2a (5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine) demonstrated fungicidal activity superior to diflumetorim but was abandoned due to high rat toxicity, while its optimized successor HNPC-A9229 introduced a pyridin-2-yloxy substructure to achieve both potency and low toxicity [1]. The target compound 4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine occupies a distinct position in this SAR landscape: it retains the 2-phenylthiazole pharmacophore but replaces the alkylamino linker with a thioether bridge and incorporates a morpholine ring—substitutions known to modulate both bioactivity and pharmacokinetics in thiazole-pyrimidine hybrids [2]. Generic substitution within this class is therefore not scientifically valid; procurement decisions must be based on the specific substituent combination.

Quantitative Evidence Guide: 4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine vs. Closest Analogs and Commercial Benchmarks


Fungicidal Potency Against Puccinia sorghi (Corn Rust): Structural Optimization Relative to Diflumetorim and T18

The target compound represents a further structural iteration within the pyrimidinamine series that has yielded the most potent analogs against corn rust (Puccinia sorghi) reported to date. The optimized analog T18 (a phenyl-thiazole-containing pyrimidinamine derivative) achieved an EC50 of 0.93 mg/L against P. sorghi, representing a 57-fold improvement over the commercial standard diflumetorim (EC50 = 53.26 mg/L) [1]. The subsequent-generation analog HNPC-A9229, incorporating a pyridin-2-yloxy moiety, further improved potency to EC50 = 0.16 mg/L against P. sorghi [2]. The target compound, bearing a morpholine-substituted pyrimidine core with a 2-phenylthiazole-thioether linker, occupies a structurally distinct position in this optimization trajectory and is anticipated to exhibit potency within the range established by these closely related analogs (EC50 < 1 mg/L), consistent with the class-level SAR demonstrating that phenyl-thiazole substitution is critical for bioactivity [1].

Fungicide Puccinia sorghi EC50 Structure-Activity Relationship Crop Protection

Fungicidal Potency Against Erysiphe graminis (Powdery Mildew): Comparative Performance Across the Pyrimidinamine Series

Against Erysiphe graminis (causal agent of cereal powdery mildew), the pyrimidinamine series demonstrates consistent potency advantages over commercial triazole and silazole fungicides. T18 achieved an EC50 of 1.24 mg/L against E. graminis, significantly outperforming tebuconazole and flusilazole [1]. HNPC-A9229 further improved this to EC50 = 1.14 mg/L [2]. Importantly, diflumetorim—the prototype pyrimidinamine fungicide—showed non-ideal activity against corn rust (EC50 = 53.26 mg/L), motivating the entire optimization campaign that produced the phenyl-thiazole series [1]. The target compound, with its distinct morpholine-thioether-pyrimidine architecture, provides a structurally differentiated entry point within this series for probing E. graminis potency while potentially mitigating the toxicity liabilities observed with earlier analogs such as compound 2a.

Fungicide Erysiphe graminis EC50 Powdery Mildew Cereal Disease Control

Mammalian Toxicity Differentiation: Morpholine-Thioether Architecture as a Strategy to Mitigate the Toxicity Liabilities of Early Pyrimidinamine Leads

A critical differentiation point within the pyrimidinamine series is mammalian toxicity. Compound 2a (5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine), the direct structural predecessor in this optimization lineage, was explicitly reported as 'highly toxic to rats,' which prevented its further development despite superior fungicidal activity [1]. The subsequent optimization to HNPC-A9229—achieved by introducing a pyridin-2-yloxy substructure—successfully resolved this toxicity issue, yielding a compound with 'low toxicity to rats' [1]. The target compound 4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine features a fundamentally different structural solution: a thioether-linked 2-phenylthiazole combined with a morpholine substituent on the pyrimidine core. In the related phenyl-thiazole pyrimidinamine series, compound T18 demonstrated lower cell cytotoxicity than diflumetorim, establishing that phenyl-thiazole substitution can favorably modulate toxicity [2]. The morpholine moiety has been independently associated with improved drug-like properties in thiazole-pyrimidine hybrid molecules [3].

Mammalian Toxicity Safety Profiling Agrochemical Development Rat Acute Toxicity

Unique Mode of Action and Absence of Cross-Resistance: A Class-Level Advantage of Pyrimidin-4-amine Fungicides Over Triazole and Strobilurin Classes

A defining feature of pyrimidin-4-amine fungicides is their unique mode of action and demonstrated lack of cross-resistance to other pesticide classes, including triazoles (e.g., tebuconazole, flusilazole), strobilurins, and SDH inhibitors [1]. This property is explicitly attributed to the pyrimidin-4-amine core scaffold and is maintained across structurally diverse derivatives including compound 2a, HNPC-A9229, and by extension, the target compound [1]. Commercial fungicides such as diflumetorim were selected as the template for lead optimization precisely because of this favorable resistance profile [2]. In vitro studies confirm that the phenyl-thiazole pyrimidinamine derivatives, including T18, outperform triazole fungicides (tebuconazole, flusilazole) against both P. sorghi and E. graminis [3]. While no direct resistance studies on the target compound have been published, the pyrimidin-4-amine scaffold is the established pharmacophore responsible for this class-level property, and the target compound retains this core.

Mode of Action Fungicide Resistance Cross-Resistance Resistance Management

Scaffold Differentiation: Morpholine-Thioether Linker Chemistry vs. Alkylamino and Pyridin-2-yloxy Analogs

The target compound embodies a distinct chemical scaffold relative to the most advanced pyrimidinamine fungicide candidates. Compound 2a employs a direct alkylamino linkage (N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)) to the pyrimidine core, while HNPC-A9229 uses a pyridin-2-yloxy moiety [1]. In contrast, the target compound 4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine introduces a thioether (-S-CH2-) bridge connecting the 2-phenylthiazole to the pyrimidine, and substitutes the pyrimidine 4-position with a morpholine ring rather than the chloro/methyl/difluoromethyl pattern of the HNPC series . The thioether linkage confers distinct conformational flexibility, metabolic stability, and electronic properties compared to amino or ether linkers [2]. Morpholine substitution on heterocyclic cores has been shown to modulate solubility, metabolic stability, and target binding in thiazole-pyrimidine systems [3]. This scaffold differentiation makes the target compound uniquely valuable for probing linker and C4-substituent SAR within the pyrimidinamine fungicide class.

Scaffold Hopping Chemical Diversity Thioether Linker Morpholine Substitution Medicinal Chemistry

High-Value Research and Industrial Application Scenarios for 4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine


Structure-Activity Relationship (SAR) Probe for Pyrimidinamine Fungicide Linker Optimization

The target compound's thioether (-S-CH2-) linker between the 2-phenylthiazole and pyrimidine core is chemically orthogonal to the alkylamino and ether linkers found in compound 2a and HNPC-A9229 respectively [1]. Research groups pursuing linker SAR within the pyrimidinamine fungicide class can use this compound to systematically evaluate how thioether geometry, conformational flexibility, and electronic properties affect target binding, metabolic stability, and fungicidal spectrum. This is particularly relevant given that the phenyl-thiazole moiety has been computationally demonstrated to play a crucial role in bioactivity enhancement [2].

Mammalian Toxicity Profiling and Safety Differentiation Studies

The pyrimidinamine series exhibits highly variable mammalian toxicity: compound 2a was abandoned due to high rat toxicity, while HNPC-A9229 demonstrated low toxicity [1]. The target compound, with its morpholine substitution and thioether linker, provides a structurally distinct candidate for comparative toxicity profiling. Researchers can use this compound to test whether the morpholine-thioether architectural strategy successfully mitigates the toxicity observed with alkylamino-linked analogs, potentially identifying a new safe-chemical-space within this fungicide class. T18 has already demonstrated that phenyl-thiazole pyrimidinamines can exhibit lower cytotoxicity than diflumetorim [2].

Resistance Management Tool for Cereal Pathogen Control Programs

Pyrimidin-4-amine fungicides exhibit unique modes of action with no cross-resistance to triazole, strobilurin, or SDHI fungicide classes [1]. The target compound, as a structurally distinct member of this class, is a valuable tool compound for resistance monitoring programs targeting P. sorghi (corn rust) and E. graminis (powdery mildew)—pathogens where diflumetorim showed inadequate control (EC50 = 53.26 mg/L against P. sorghi) but where phenyl-thiazole derivatives achieved >50-fold potency improvements [2]. Its use in resistance-breaking combination studies, particularly with triazole or strobilurin partners, can inform integrated disease management strategies.

Chemical Biology Probe for Morpholine-Dependent Target Engagement in Fungal Systems

Morpholine substitution on heterocyclic scaffolds has been associated with modulated target binding and improved drug-like properties in thiazole-pyrimidine hybrids [1]. The target compound's morpholine moiety at the pyrimidine C4 position, combined with the 2-phenylthiazole pharmacophore, enables chemical biology studies aimed at elucidating morpholine-specific interactions with fungal molecular targets. This is particularly relevant for distinguishing target engagement profiles from morpholine-free analogs such as compound 2a and HNPC-A9229, and for understanding how morpholine contributes to the selectivity window between fungal and mammalian cells [2].

Quote Request

Request a Quote for 4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.